molecular formula C28H36O12 B1163380 Traxillaside CAS No. 149415-62-3

Traxillaside

Cat. No.: B1163380
CAS No.: 149415-62-3
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Traxillaside is primarily obtained through extraction and isolation from specific plants. A common preparation method involves isolating it from the extract of Coptis chinensis glycosides. The process includes suitable purification and crystallization steps to obtain high-purity this compound .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Traxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

Traxillaside exerts its effects primarily through its neuroprotective properties. It acts by inhibiting glutamate-induced toxicity in neuronal cells. The molecular targets and pathways involved include the modulation of glutamate receptors and the reduction of oxidative stress in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

  • Trachelogenin
  • Arctigenin
  • Matairesinol

Comparison: : Traxillaside is unique among lignans due to its specific neuroprotective activity against glutamate-induced toxicity. While other lignans like trachelogenin, arctigenin, and matairesinol also exhibit biological activities, this compound’s distinct mechanism of action and specific molecular targets make it particularly valuable in neuroprotective research .

Properties

IUPAC Name

(3R,4R)-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3/t16-,17+,22+,23+,24-,25+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSLAOALYPCJBD-XMCPWRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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